molecular formula C15H13ClN2 B13718994 2-Amino-3-phenylquinoline hydrochloride CAS No. 33543-40-7

2-Amino-3-phenylquinoline hydrochloride

Cat. No.: B13718994
CAS No.: 33543-40-7
M. Wt: 256.73 g/mol
InChI Key: JKFVYCXXDAODCM-UHFFFAOYSA-N
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Description

2-Amino-3-phenylquinoline hydrochloride is a chemical compound with the molecular formula C15H12N2•HCl and a molecular weight of 256.73 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-phenylquinoline hydrochloride typically involves the reaction of aniline derivatives with acetaldehyde under acidic conditions. One common method uses hydrochloric acid as a catalyst to facilitate the reaction . The reaction is often carried out under microwave irradiation to increase the yield and reduce reaction time .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of stannous chloride as an antioxidant during the crystallization process is a notable modification that can improve the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-phenylquinoline hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases such as sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Amino-3-phenylquinoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Amino-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-phenylquinoline
  • 2-Amino-6-bromo-3-phenylquinoline hydrochloride
  • 2-Amino-6-chloro-8-methyl-3-phenylquinoline hydrochloride
  • 2-Chloro-6-methyl-3-phenylquinoline

Uniqueness

2-Amino-3-phenylquinoline hydrochloride is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. This makes it particularly useful in research applications where specificity is crucial .

Properties

CAS No.

33543-40-7

Molecular Formula

C15H13ClN2

Molecular Weight

256.73 g/mol

IUPAC Name

3-phenylquinolin-2-amine;hydrochloride

InChI

InChI=1S/C15H12N2.ClH/c16-15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14(12)17-15;/h1-10H,(H2,16,17);1H

InChI Key

JKFVYCXXDAODCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2N.Cl

Origin of Product

United States

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